2-Hydrazinyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
2-Hydrazinyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a hydrazinyl group at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another approach is the tandem reaction of 2-chloro-3-nitropyridine with primary amines in a water-isopropanol medium, followed by reduction and heteroannulation .
Industrial Production Methods
Industrial production methods for 2-Hydrazinyl-3H-imidazo[4,5-b]pyridine are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3H-imidazo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon or Raney nickel.
Substitution: Halogenated derivatives and phase transfer catalysts.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Hydrazinyl-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its role as a kinase inhibitor and its potential in cancer therapy.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as kinases and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing various cellular pathways. For example, it has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation .
Comparison with Similar Compounds
2-Hydrazinyl-3H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
2-Phenyl-3H-imidazo[4,5-b]pyridine: Known for its anticonvulsant and anxiolytic properties.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Investigated for its antimicrobial activity.
2-Methylimidazo[4,5-b]pyridine: Studied for its potential as a cardiotonic agent.
The uniqueness of this compound lies in its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to other derivatives.
Properties
Molecular Formula |
C6H7N5 |
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Molecular Weight |
149.15 g/mol |
IUPAC Name |
1H-imidazo[4,5-b]pyridin-2-ylhydrazine |
InChI |
InChI=1S/C6H7N5/c7-11-6-9-4-2-1-3-8-5(4)10-6/h1-3H,7H2,(H2,8,9,10,11) |
InChI Key |
WUKWEYWXLWOFDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)NN |
Origin of Product |
United States |
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